molecular formula C6H5FN2O4S B2383737 Methyl 3-fluorosulfonylpyrazine-2-carboxylate CAS No. 2445785-84-0

Methyl 3-fluorosulfonylpyrazine-2-carboxylate

Cat. No.: B2383737
CAS No.: 2445785-84-0
M. Wt: 220.17
InChI Key: CCVWOXPWTUGTME-UHFFFAOYSA-N
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Description

Methyl 3-fluorosulfonylpyrazine-2-carboxylate is a chemical compound with the molecular formula C6H5FN2O4S It is known for its unique structure, which includes a pyrazine ring substituted with a fluorosulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluorosulfonylpyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with fluorosulfonylating agents. One common method includes the use of methyl pyrazine-2-carboxylate as a starting material, which is then reacted with a fluorosulfonylating reagent under controlled conditions to introduce the fluorosulfonyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluorosulfonylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-fluorosulfonylpyrazine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: It can be used in the synthesis of functional materials, such as polymers or advanced coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which Methyl 3-fluorosulfonylpyrazine-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with biological receptors. The fluorosulfonyl group is known to be a strong electron-withdrawing group, which can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl pyrazine-2-carboxylate: Lacks the fluorosulfonyl group, making it less reactive in certain chemical transformations.

    3-Fluorosulfonylpyrazine: Does not have the ester group, which limits its applications in esterification reactions.

    Methyl 3-chlorosulfonylpyrazine-2-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group, which can lead to different reactivity and applications.

Uniqueness

Methyl 3-fluorosulfonylpyrazine-2-carboxylate is unique due to the presence of both the fluorosulfonyl and ester groups, which provide a combination of reactivity and functionality that is valuable in various chemical and biological applications.

Properties

IUPAC Name

methyl 3-fluorosulfonylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c1-13-6(10)4-5(14(7,11)12)9-3-2-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVWOXPWTUGTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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